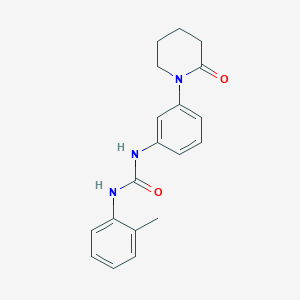

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a piperidinone ring attached to a phenyl group, which is further connected to a tolyl group through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea typically involves the reaction of 2-oxopiperidine with an appropriate phenyl isocyanate derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 1-(3-(2-oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea exhibit promising anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may help in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective mechanism is hypothesized to involve the inhibition of apoptotic pathways and the enhancement of antioxidant defenses.

Agricultural Science Applications

Pesticidal Properties

The compound has shown effectiveness as a pesticide, particularly against certain pests that affect crop yields. Its mode of action appears to disrupt the normal physiological processes in pests, leading to mortality without significant toxicity to non-target organisms. Field trials have demonstrated its efficacy in reducing pest populations while maintaining crop health.

Herbicidal Activity

In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. Laboratory studies indicate that it can inhibit the growth of specific weed species, making it a candidate for developing new herbicides that are more environmentally friendly compared to traditional options.

Materials Science Applications

Polymer Development

The compound is also being explored for its potential in polymer chemistry. Its structural features allow for the synthesis of polymers with unique properties, such as increased thermal stability and enhanced mechanical strength. Research into polymer composites incorporating this compound indicates improvements in durability and resistance to environmental degradation.

Nanotechnology

In nanotechnology, this compound can be utilized as a building block for creating nanoscale materials. These materials have applications in drug delivery systems where controlled release and targeted delivery are critical for therapeutic efficacy.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness: 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta- counterparts.

Activité Biologique

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H18N2O2. The structure features a urea linkage, which is known to enhance biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with urea linkages often act as enzyme inhibitors. For example, they may inhibit helicase enzymes involved in viral replication, which has been observed in similar compounds targeting DDX3X helicase activity .

- Anticancer Properties : The presence of the oxopiperidine moiety suggests potential interactions with cancer cell signaling pathways. Studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, including those resistant to standard therapies .

- Antimicrobial Activity : Indole derivatives, which share structural similarities with this compound, have demonstrated antimicrobial properties. The ability to inhibit bacterial efflux pumps has been noted in related compounds, suggesting a potential for similar activity in this urea derivative .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, a study evaluating a series of indole derivatives found significant cytotoxic effects against human cancer cell lines such as HCT116 and A549. The IC50 values ranged from 100 µg/mL to 200 µg/mL for various derivatives, indicating moderate to high potency .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 150 |

| Compound B | A549 | 180 |

| This compound | Unknown | TBD |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar urea compounds. For example, derivatives have shown effectiveness against Staphylococcus aureus by inhibiting the NorA efflux pump, thereby restoring the efficacy of conventional antibiotics like ciprofloxacin .

Table 2: Antimicrobial Efficacy Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Effect on Ciprofloxacin |

|---|---|---|

| Compound C | 50 | Restored efficacy |

| Compound D | 75 | No effect |

| This compound | TBD | TBD |

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-7-2-3-10-17(14)21-19(24)20-15-8-6-9-16(13-15)22-12-5-4-11-18(22)23/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZFQNHEFWNVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.